

Application Notes and Protocols for In Vivo Studies of Alverine's Metabolites

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Compound of Interest

Compound Name: Alverine

Cat. No.: B1665750

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Alverine citrate is a smooth muscle relaxant commonly used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Understanding its in vivo metabolism is crucial for optimizing its therapeutic efficacy and safety. This document provides detailed application notes and protocols based on published in vivo studies of **Alverine's** metabolites.

Metabolic Profile of Alverine

In humans, **Alverine** undergoes extensive first-pass metabolism, with the parent drug accounting for only a small fraction of the circulating compounds. The primary metabolic pathways are hydroxylation and N-desethylation, followed by glucuronidation.

A significant human in vivo study identified the major metabolites of **Alverine** in plasma as^{[1][2][3]}:

- 4-hydroxy **alverine**: The active metabolite.
- N-desethyl **alverine**: A secondary metabolite.
- 4-hydroxy **alverine** glucuronide: The major circulating metabolite, accounting for the vast majority of **Alverine**-related substances in the bloodstream^{[1][2]}.

The parent compound, **Alverine**, contributes to only about 3% of the total exposure of **Alverine** and its metabolites, while the active metabolite, 4-hydroxy **alverine** (both free and conjugated), accounts for approximately 94%^{[1][2]}.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of **Alverine** and its major metabolites in human plasma following a single oral dose of 120 mg **Alverine** citrate.

Table 1: Pharmacokinetic Parameters of **Alverine** and its Metabolites

Analyte	C _{max} (ng/mL)	T _{max} (hr)	AUC _{0-t} (ng·hr/mL)	t _½ (hr)
Alverine	0.9 ± 1.2	1.5 (0.5 - 4.0)	3.7 ± 5.9	3.7 ± 2.5
4-hydroxy alverine	19.3 ± 13.5	1.5 (0.8 - 4.0)	88.2 ± 68.4	4.4 ± 1.5
N-desethyl alverine	0.4 ± 0.3	2.0 (1.0 - 6.0)	2.7 ± 2.1	5.7 ± 3.4
4-hydroxy alverine glucuronide	245.1 ± 109.3	2.0 (1.0 - 5.0)	1568.1 ± 701.2	5.7 ± 1.8

Data presented as mean ± standard deviation for C_{max}, AUC_{0-t}, and t_½, and as median (range) for T_{max}. Data sourced from a study in 12 healthy volunteers.

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

This protocol is based on the methodology described by Rizea-Savu et al., 2021^{[1][2]}.

Objective: To determine the pharmacokinetic profile of **Alverine** and its metabolites in healthy volunteers.

Study Design:

- Open-label, single-dose, one-period pharmacokinetic study.
- 12 healthy male and female volunteers.
- Administration of a single oral dose of 120 mg **Alverine** citrate.

Procedure:

- Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria.
- Dosing: Administer a single 120 mg **Alverine** citrate capsule with 240 mL of water after an overnight fast.
- Blood Sampling:
 - Collect venous blood samples into lithium heparin tubes at the following time points: pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
 - Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
 - Store the plasma samples at -20°C or lower until analysis.

Analytical Method: HPLC-MS/MS

- Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of **Alverine**, 4-hydroxy **alverine**, N-desethyl **alverine**, and 4-hydroxy **alverine** glucuronide in plasma.
- Sample Preparation:
 - Thaw plasma samples at room temperature.
 - Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
 - Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
- Chromatographic Conditions (Example):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

In Vivo Anti-Inflammatory Activity Study in Mice

This protocol is based on the methodology described by Park et al., 2020, investigating the anti-inflammatory effects of **Alverine**.

Objective: To evaluate the in vivo anti-inflammatory activity of **Alverine** in a mouse model of gastritis.

Animal Model:

- Male ICR mice (6-8 weeks old).

Procedure:

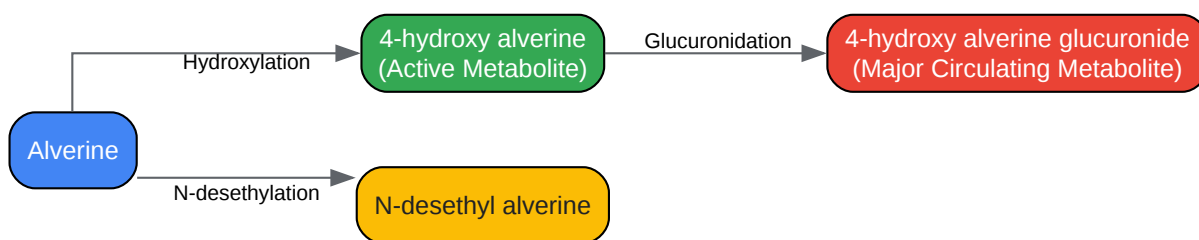
- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Dosing:
 - Administer **Alverine** (e.g., 100 or 200 mg/kg) or vehicle control orally to the mice.

- Dosing can be performed once or multiple times depending on the study design.
- Induction of Gastritis:
 - One hour after the final dose of **Alverine**, induce gastritis by oral administration of 0.2 mL of a solution containing 60% ethanol and 150 mM HCl.
- Sample Collection:
 - One hour after the induction of gastritis, euthanize the mice.
 - Dissect the stomachs and collect them for macroscopic and microscopic examination, as well as for molecular analysis.
- Analysis:
 - Macroscopic evaluation: Score the severity of gastric lesions.
 - Histological analysis: Perform H&E staining of stomach tissues to assess inflammation and tissue damage.
 - Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory mediators (e.g., TNF- α , IL-6, COX-2) in stomach tissue homogenates.
 - Western blot analysis: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF- κ B pathway (e.g., p65, I κ B α) in stomach tissue lysates.

Visualization of Pathways

Alverine Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of **Alverine** in vivo.

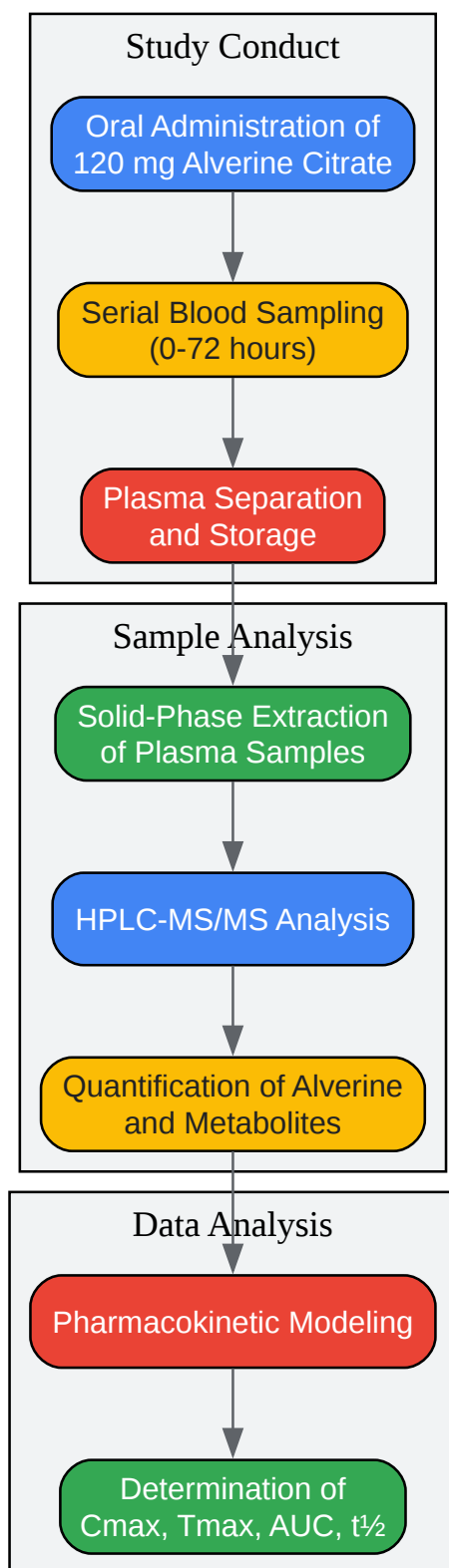


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Caption: Metabolic pathway of **Alverine**.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in conducting an in vivo pharmacokinetic study of **Alverine**.

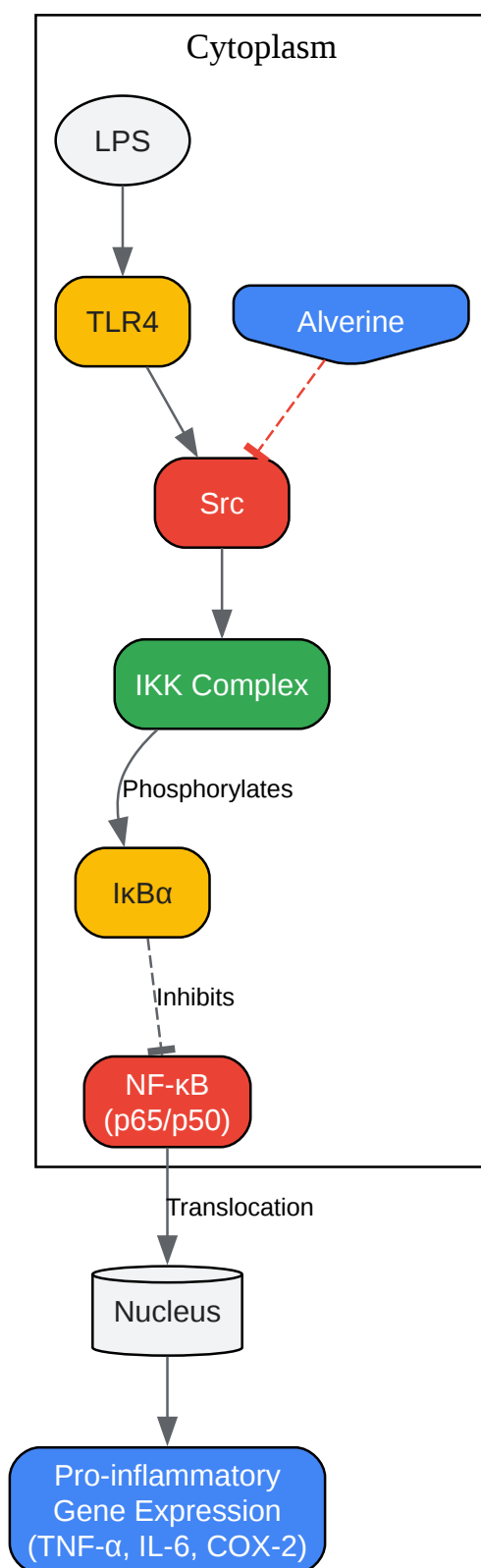


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Caption: Pharmacokinetic study workflow.

Alverine's Anti-Inflammatory Signaling Pathway

This diagram illustrates the proposed mechanism of **Alverine**'s anti-inflammatory action through the NF- κ B pathway.



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Caption: **Alverine's** effect on NF-κB signaling.

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References

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- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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